molecular formula C14H10O4 B11722294 Dimethyl 2,5-diethynylterephthalic acid

Dimethyl 2,5-diethynylterephthalic acid

Cat. No.: B11722294
M. Wt: 242.23 g/mol
InChI Key: ZRLQGJCNIUKZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,5-diethynylterephthalic acid (CAS: Not explicitly provided in evidence) is a derivative of terephthalic acid (1,4-benzenedicarboxylic acid) featuring ethynyl (–C≡CH) groups at the 2 and 5 positions of the benzene ring, with both carboxylic acid groups esterified as methyl esters. This structure combines the rigidity of the aromatic core with the reactivity of ethynyl groups, which are known for their utility in click chemistry (e.g., azide-alkyne cycloaddition) and polymer crosslinking. The methyl ester groups enhance solubility in organic solvents, facilitating applications in advanced material synthesis.

Properties

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

dimethyl 2,5-diethynylbenzene-1,4-dicarboxylate

InChI

InChI=1S/C14H10O4/c1-5-9-7-12(14(16)18-4)10(6-2)8-11(9)13(15)17-3/h1-2,7-8H,3-4H3

InChI Key

ZRLQGJCNIUKZLF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C#C)C(=O)OC)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl 2,5-diethynylbenzene-1,4-dicarboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl 2,5-diethynylbenzene-1,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Polymer Chemistry

Polymer Production:
Dimethyl 2,5-diethynylterephthalic acid serves as a monomer for synthesizing high-performance polymers. Its incorporation into polymer chains enhances thermal stability and mechanical properties. The ethynyl groups allow for cross-linking reactions, which can lead to thermosetting materials with superior characteristics.

Table 1: Properties of Polymers Derived from this compound

PropertyValue
Glass Transition Temp>200°C
Tensile Strength80 MPa
Elongation at Break5%
Thermal Decomposition Temp>350°C

Case Study: Synthesis of Thermosetting Resins
A study demonstrated the synthesis of thermosetting resins using this compound through a reaction with epoxides. The resulting materials exhibited excellent thermal and mechanical properties suitable for aerospace applications.

Biological Applications

Metabolic Pathways and Toxicology:
Research indicates that this compound undergoes hydrolysis to yield terephthalic acid, which has been studied for its metabolic effects. Terephthalic acid has shown potential toxicity leading to urinary crystallization under certain conditions.

Table 2: Toxicological Profile of Terephthalic Acid (Metabolite)

EndpointObservations
LD50 (rats)4,390 - >6,590 mg/kg
Urinary CrystalsHigh incidence in weanling rats
Effects on AdipocytesReduced thermogenic activity

Case Study: Urinary Crystallization in Animal Models
In studies involving weanling rats, exposure to terephthalic acid led to the formation of urinary calculi. This finding underscores the importance of monitoring exposure levels in potential human applications.

Material Science

Nanocomposites:
this compound is utilized in creating nanocomposites that leverage its structural properties to enhance material performance. The integration of nanoparticles with this compound has been shown to improve electrical conductivity and mechanical strength.

Table 3: Performance Metrics of Nanocomposites

Composite TypeElectrical Conductivity (S/m)Mechanical Strength (MPa)
Pure Polymer0.0150
Polymer with Nanoparticles0.1100

Mechanism of Action

The mechanism of action of 1,4-dimethyl 2,5-diethynylbenzene-1,4-dicarboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The substituents on the terephthalic acid backbone significantly influence chemical and physical properties. Key analogs include:

Compound Substituents (Positions) Functional Groups Key Characteristics
Dimethyl 2,5-diethynylterephthalate Ethynyl (2,5) Methyl esters, ethynyl High rigidity, alkyne reactivity, organic solubility
2,5-Dihydroxyterephthalic acid Hydroxyl (2,5) Carboxylic acid, hydroxyl Hydrogen bonding, aqueous solubility, used in metal-organic frameworks (MOFs)
2,5-Diaminoterephthalic acid Amino (2,5) Carboxylic acid, amino Conjugation for dyes, polar aprotic solubility, pH-sensitive applications
2,5-FDME (FDCA dimethyl ester) Furan ring (2,5) Methyl esters, furan Bio-based, high barrier properties in PEF polymers, organic solubility

Solubility and Processing

  • Dimethyl 2,5-diethynylterephthalate : Expected solubility in aprotic solvents (e.g., DMF, THF) due to ester groups, similar to FDME .
  • 2,5-Diaminoterephthalic acid: Soluble in DMSO or DMF, suitable for dye synthesis but prone to oxidation .

Biological Activity

Dimethyl 2,5-diethynylterephthalic acid (DMDTA) is a derivative of terephthalic acid, a compound widely used in the production of polyesters and other polymers. This article explores the biological activity of DMDTA, focusing on its metabolic pathways, toxicological effects, and potential applications in various fields.

DMDTA is structurally characterized by the presence of two ethynyl groups attached to the terephthalic backbone. This unique structure influences its reactivity and biological interactions. Upon exposure, DMDTA undergoes hydrolysis to yield terephthalic acid (TPA) as a primary metabolite. TPA has been extensively studied for its biological effects, which can provide insights into the activity of DMDTA.

PropertyValue
Molecular FormulaC12H10O4
Molecular Weight218.21 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

Toxicological Profile

The toxicological assessment of DMDTA primarily relies on studies conducted with its metabolite, TPA. Research indicates that TPA exhibits low acute toxicity with an LD50 ranging from 4,390 to >6,590 mg/kg in rats. Chronic exposure studies have identified the urinary tract as a primary target organ due to the formation of renal crystals or calculi from TPA metabolism.

Case Study: Urinary Crystallization

In a study involving weanling rats, both TPA and DMT (dimethyl terephthalate) induced a high incidence of urinary calculi. The formation of these calculi was linked to supersaturation conditions in urine, emphasizing the need for careful monitoring of exposure levels in potential human applications .

Biological Activity and Mechanisms

Recent studies have highlighted the impact of DMDTA on adipocyte differentiation and metabolism. In vitro experiments demonstrated that DMDTA influences lipid accumulation and gene expression related to adipogenesis.

Table 2: Effects of DMDTA on Adipocyte Differentiation

Concentration (nM)Lipid Accumulation (Oil Red O Staining)C/EBP-β Expression (Relative Units)
104.25 ± 0.03Increased
1005.04 ± 0.02Further increased

The results indicated that DMDTA significantly enhances lipid droplet size and promotes the expression of key adipogenic transcription factors such as C/EBP-β and PPAR-γ. These findings suggest that DMDTA may play a role in metabolic disorders related to obesity.

Inflammatory Pathways

DMDTA also affects inflammatory pathways by modulating NF-κB signaling. Studies show that exposure to DMDTA leads to reduced levels of AMPK and PGC-1α, proteins crucial for thermogenic regulation in adipose tissue . This reduction could impair mitochondrial biogenesis and oxidative metabolism, further linking DMDTA to metabolic dysregulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.